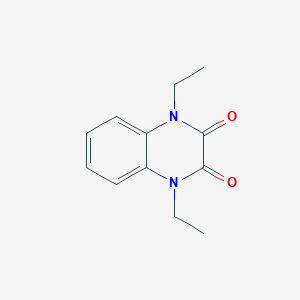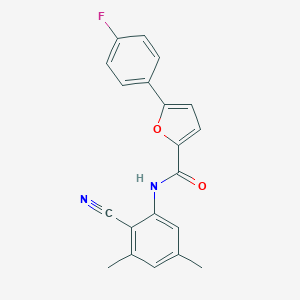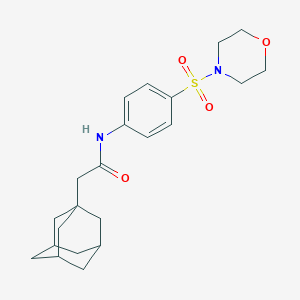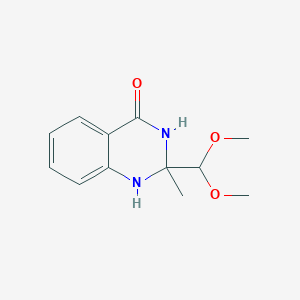
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone is a complex organic compound with a unique structure that includes a quinazolinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of a quinazolinone derivative with dimethoxymethyl reagents under acidic or basic conditions. The reaction conditions, such as temperature, solvent, and pH, are carefully optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors or batch reactors. The process is designed to be efficient and cost-effective, ensuring the consistent production of high-quality material. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can lead to the formation of reduced quinazolinone compounds.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with hydroxyl or carbonyl groups, while reduction may produce amine or alkyl derivatives.
Scientific Research Applications
2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may influence cellular signaling and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(Dimethoxymethyl)phenol
- 2,2-Dimethylchromans
- 2,6-Dimethoxyphenol
Comparison
Compared to similar compounds, 2-(dimethoxymethyl)-2-methyl-2,3-dihydro-4(1H)-quinazolinone has unique structural features that contribute to its distinct chemical and biological properties. Its quinazolinone core and dimethoxymethyl groups provide a versatile platform for chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C12H16N2O3 |
|---|---|
Molecular Weight |
236.27g/mol |
IUPAC Name |
2-(dimethoxymethyl)-2-methyl-1,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C12H16N2O3/c1-12(11(16-2)17-3)13-9-7-5-4-6-8(9)10(15)14-12/h4-7,11,13H,1-3H3,(H,14,15) |
InChI Key |
JEAGXAUBNMIHLO-UHFFFAOYSA-N |
SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(OC)OC |
Canonical SMILES |
CC1(NC2=CC=CC=C2C(=O)N1)C(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


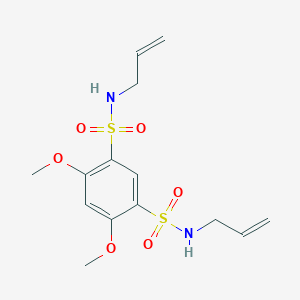
![1-benzyl-4-{4-[(4-methylpiperidin-1-yl)sulfonyl]benzoyl}piperazine](/img/structure/B496727.png)
![N-(2-methoxydibenzo[b,d]furan-3-yl)-4-(4-morpholinylsulfonyl)benzamide](/img/structure/B496728.png)
![N-[3-CHLORO-4-(MORPHOLIN-4-YL)PHENYL]-4-(PYRROLIDINE-1-SULFONYL)BENZAMIDE](/img/structure/B496729.png)
![4-(morpholin-4-ylsulfonyl)-N-[4-(morpholin-4-ylsulfonyl)phenyl]benzamide](/img/structure/B496731.png)
![N-(DIBENZO[B,D]FURAN-3-YL)-4-(4-MORPHOLINYLSULFONYL)BENZAMIDE](/img/structure/B496732.png)
![N-[4-(1-benzofuran-2-yl)phenyl]furan-2-carboxamide](/img/structure/B496734.png)
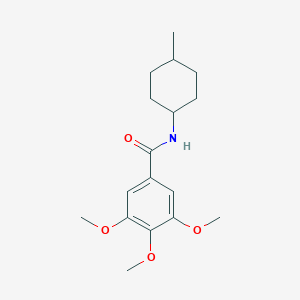
![1-{[4-(acetylamino)phenyl]sulfonyl}-N-(3,4-dimethoxyphenyl)prolinamide](/img/structure/B496736.png)
![N-[2-(2,6-DIMETHYLPHENOXY)ETHYL]-2-ACETAMIDO-3-(1H-INDOL-3-YL)PROPANAMIDE](/img/structure/B496738.png)
![N-[4-(cyanomethyl)phenyl]-4-(morpholin-4-ylsulfonyl)benzamide](/img/structure/B496741.png)
